Cas no 1638784-98-1 (4,7-Diazaspiro[2.5]octan-6-one)

4,7-Diazaspiro[2.5]octan-6-one is a specialized heterocyclic compound featuring a spirocyclic structure with nitrogen atoms at the 4 and 7 positions. Its unique rigid framework and functional group arrangement make it a valuable intermediate in organic synthesis, particularly for constructing complex nitrogen-containing scaffolds. The compound’s spirocyclic core enhances stereochemical control, which is advantageous in medicinal chemistry for designing bioactive molecules. Its reactivity as a lactam also allows for further derivatization, enabling applications in peptidomimetics and drug discovery. The structural stability and synthetic versatility of 4,7-Diazaspiro[2.5]octan-6-one contribute to its utility in developing novel pharmaceuticals and agrochemicals.
4,7-Diazaspiro[2.5]octan-6-one structure
1638784-98-1 structure
商品名:4,7-Diazaspiro[2.5]octan-6-one
CAS番号:1638784-98-1
MF:C6H10N2O
メガワット:126.156401157379
MDL:MFCD28654276
CID:5210390
PubChem ID:84647900

4,7-Diazaspiro[2.5]octan-6-one 化学的及び物理的性質

名前と識別子

    • 4,7-Diazaspiro[2.5]octan-6-one
    • CS-0185047
    • EN300-7079642
    • F90049
    • PB46906
    • PS-15453
    • 1638784-98-1
    • SY321135
    • MDL: MFCD28654276
    • インチ: 1S/C6H10N2O/c9-5-3-8-6(1-2-6)4-7-5/h8H,1-4H2,(H,7,9)
    • InChIKey: KBVSXSGJPRMNQF-UHFFFAOYSA-N
    • ほほえんだ: C1C2(CNC(=O)CN2)C1

計算された属性

  • せいみつぶんしりょう: 126.079312947g/mol
  • どういたいしつりょう: 126.079312947g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 151
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 41.1Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.7

4,7-Diazaspiro[2.5]octan-6-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB07624-1G
4,7-diazaspiro[2.5]octan-6-one
1638784-98-1 97%
1g
¥ 5,610.00 2023-04-14
Chemenu
CM1017774-250mg
4,7-diazaspiro[2.5]octan-6-one
1638784-98-1 95%+
250mg
$408 2023-02-18
Enamine
EN300-7079642-10.0g
4,7-diazaspiro[2.5]octan-6-one
1638784-98-1 95.0%
10.0g
$4052.0 2025-03-12
Aaron
AR0223B4-100mg
4,7-diazaspiro[2.5]octan-6-one
1638784-98-1 97%
100mg
$244.00 2025-02-13
1PlusChem
1P02232S-100mg
4,7-diazaspiro[2.5]octan-6-one
1638784-98-1 97%
100mg
$221.00 2024-06-19
Ambeed
A1468073-100mg
4,7-Diazaspiro[2.5]octan-6-one
1638784-98-1 97%
100mg
$302.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB07624-5.0g
4,7-diazaspiro[2.5]octan-6-one
1638784-98-1 97%
5.0g
¥16830.0000 2024-07-24
eNovation Chemicals LLC
Y1009995-5g
4,7-diazaspiro[2.5]octan-6-one
1638784-98-1 95%
5g
$3165 2025-02-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB07624-100MG
4,7-diazaspiro[2.5]octan-6-one
1638784-98-1 97%
100MG
¥ 1,405.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB07624-5G
4,7-diazaspiro[2.5]octan-6-one
1638784-98-1 97%
5g
¥ 16,830.00 2023-04-14

4,7-Diazaspiro[2.5]octan-6-one 関連文献

4,7-Diazaspiro[2.5]octan-6-oneに関する追加情報

4,7-Diazaspiro[2.5]octan-6-one: A Comprehensive Overview

4,7-Diazaspiro[2.5]octan-6-one, identified by the CAS registry number 1638784-98-1, is a unique organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the spirocyclic family, characterized by its spirocyclic structure, which consists of two rings sharing a single atom. The presence of nitrogen atoms in the structure further enhances its chemical versatility and reactivity.

The structural formula of 4,7-diazaspiro[2.5]octan-6-one reveals a spirocyclic system where a six-membered ring (hexane) is fused with a five-membered ring (pyrrolidine), creating a bicyclic framework. The ketone group at position 6 adds to its functional diversity, making it a valuable precursor in various synthetic pathways. Recent studies have highlighted its potential as a building block in the synthesis of complex molecules, including pharmaceutical agents and advanced materials.

One of the most intriguing aspects of 4,7-diazaspiro[2.5]octan-6-one is its ability to participate in intramolecular reactions due to its compact spirocyclic structure. This property has been exploited in recent research to develop novel synthetic methodologies for constructing bioactive compounds. For instance, researchers have utilized this compound as a key intermediate in the synthesis of macrocyclic antibiotics and anticancer agents.

In terms of synthesis, 4,7-diazaspiro[2.5]octan-6-one can be prepared via various routes, including cyclization reactions of amino carbonyl compounds or through the condensation of aldehydes with amine derivatives. Recent advancements in catalytic methods have significantly improved the efficiency and selectivity of these reactions, making large-scale production more feasible.

The application of 4,7-diazaspiro[2.5]octan-6-one extends beyond organic synthesis into materials science and drug discovery. Its rigid spirocyclic framework makes it an ideal candidate for designing molecular scaffolds with tailored physical and chemical properties. For example, it has been employed as a chiral auxiliary in asymmetric synthesis and as a component in self-assembling nanostructures.

Recent studies have also explored the use of 4,7-diazaspiro[2.5]octan-6-one in catalysis, where its nitrogen atoms can act as Lewis basic sites or serve as coordination centers for metal complexes. This has led to the development of novel catalysts for olefin polymerization and enantioselective reductions.

In conclusion, 4,7-diazaspiro[2.5]octan-6-one, with its unique structural features and versatile reactivity, continues to be a focal point in chemical research. Its applications span across multiple disciplines, and ongoing investigations promise to unlock even more potential uses in the near future.

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